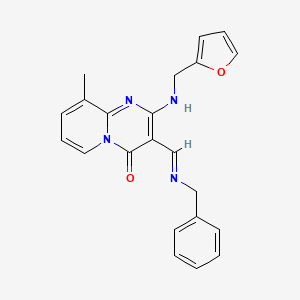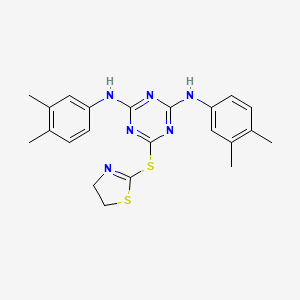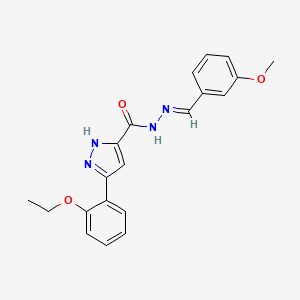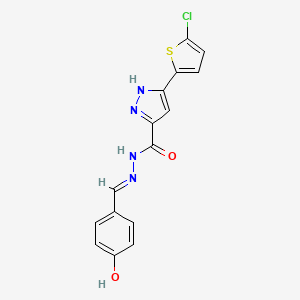![molecular formula C26H20BrNO2 B11659576 4-[2-(benzyloxy)phenyl]-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11659576.png)
4-[2-(benzyloxy)phenyl]-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Benzyloxy)phenyl]-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound with a molecular formula of C26H20BrNO2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-[2-(benzyloxy)phenyl]-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Chemical Reactions Analysis
4-[2-(Benzyloxy)phenyl]-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(Benzyloxy)phenyl]-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Quinoline derivatives, including this compound, have shown potential as therapeutic agents for treating diseases such as malaria and cancer.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 4-[2-(benzyloxy)phenyl]-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-[2-(benzyloxy)phenyl]-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one include other quinoline derivatives such as:
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
N-(4-(benzyloxy)phenyl)-2-bromobenzamide:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and benzyloxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20BrNO2 |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
6-bromo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C26H20BrNO2/c27-23-14-22-21(15-25(29)28-26(22)20-12-5-4-10-18(20)23)19-11-6-7-13-24(19)30-16-17-8-2-1-3-9-17/h1-14,21H,15-16H2,(H,28,29) |
InChI Key |
KEUSDTSZTNJPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC=CC=C4OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-[(2E)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enamido]-4-methylpentanoate](/img/structure/B11659509.png)

![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11659514.png)
![2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11659519.png)
![N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B11659525.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11659528.png)
![2-methoxy-4-nitro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11659534.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11659547.png)
![4-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-chlorophenyl)carbonyl]amino}prop-2-enoyl]amino}butanoic acid](/img/structure/B11659552.png)


![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11659566.png)

